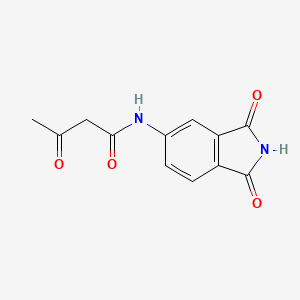
(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-7-Amino-5,6,7,8-tetrahydronaf talen-2-ol bromuro es un compuesto químico con aplicaciones potenciales en varios campos, incluyendo química, biología y medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo amino y un grupo hidroxilo unidos a un sistema de anillo de tetrahydronaf taleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-7-Amino-5,6,7,8-tetrahydronaf talen-2-ol bromuro típicamente implica la reducción de un compuesto precursor, como un derivado de nitro o nitrilo, seguido de bromación. Un método común implica la reducción de 7-nitro-5,6,7,8-tetrahydronaf talen-2-ol utilizando un agente reductor como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno en presencia de un catalizador. La amina resultante se trata entonces con ácido bromhídrico para formar la sal de bromuro.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de reducción y bromación a gran escala, utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento de producto constantes. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura puede mejorar la eficiencia y la seguridad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-7-Amino-5,6,7,8-tetrahydronaf talen-2-ol bromuro experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo amino se puede oxidar para formar los correspondientes derivados nitroso o nitro.
Reducción: El compuesto se puede reducir para formar aminas secundarias o terciarias.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales, como haluros o grupos alquilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o la hidrogenación catalítica se utilizan a menudo.
Sustitución: Los reactivos como el cloruro de tionilo (SOCl2) o el tribromuro de fósforo (PBr3) se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de aminas secundarias o terciarias.
Sustitución: Formación de derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
(R)-7-Amino-5,6,7,8-tetrahydronaf talen-2-ol bromuro tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su posible papel en la modulación de vías biológicas y actividades enzimáticas.
Medicina: Se explora su potencial efecto terapéutico, incluyendo su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (R)-7-Amino-5,6,7,8-tetrahydronaf talen-2-ol bromuro implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a cambios en los procesos celulares y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
7-Amino-5,6,7,8-tetrahydronaf talen-2-ol: Carece del componente bromuro.
7-Nitro-5,6,7,8-tetrahydronaf talen-2-ol: Contiene un grupo nitro en lugar de un grupo amino.
5,6,7,8-Tetrahydronaf talen-2-ol: Carece del grupo amino.
Singularidad
(R)-7-Amino-5,6,7,8-tetrahydronaf talen-2-ol bromuro es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. La presencia de un grupo amino y un grupo hidroxilo en el sistema de anillo de tetrahydronaf taleno permite diversas modificaciones químicas e interacciones con objetivos biológicos.
Propiedades
Fórmula molecular |
C10H14BrNO |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m1./s1 |
Clave InChI |
JEVIHIXTYLDDSK-SBSPUUFOSA-N |
SMILES isomérico |
C1CC2=C(C[C@@H]1N)C=C(C=C2)O.Br |
SMILES canónico |
C1CC2=C(CC1N)C=C(C=C2)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
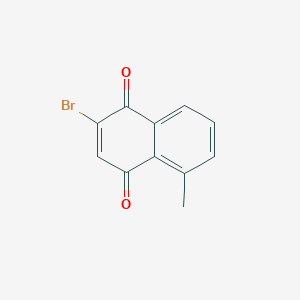

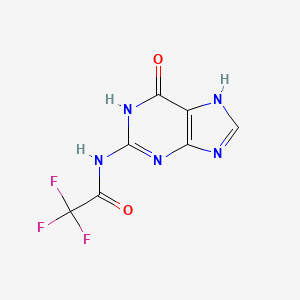
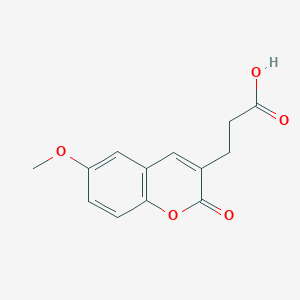

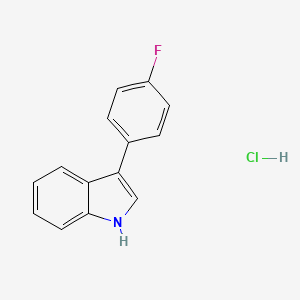
![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
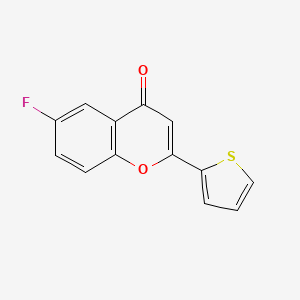
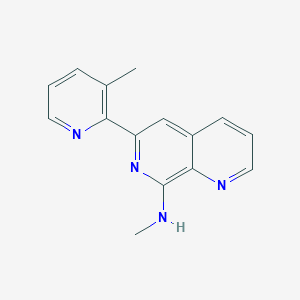
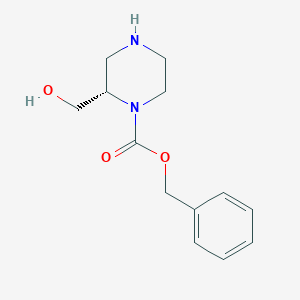
![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)
![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)
